

# The Menin-KMT2A-LEDGF Complex: A Structural and Functional Nexus in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | (S)-Bleximenib oxalate |           |
| Cat. No.:            | B15567472              | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tripartite complex formed by Menin, the histone methyltransferase KMT2A (also known as MLL1), and the lens epithelium-derived growth factor (LEDGF/p75 or PSIP1) represents a critical oncogenic driver in specific subtypes of acute leukemia. This guide provides a comprehensive overview of the structural biology of this complex, its role in leukemogenesis, and the therapeutic strategies being developed to disrupt its function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this area.

# Introduction: A Pivotal Complex in Chromatin Regulation and Cancer

The menin-KMT2A-LEDGF complex plays a crucial role in regulating gene expression through epigenetic mechanisms, primarily the methylation of histone H3 on lysine 4 (H3K4).[1][2] Menin, a scaffold protein with no intrinsic enzymatic activity, is essential for tethering the KMT2A complex to chromatin at specific gene loci.[3][4][5] This interaction is further stabilized by LEDGF, which acts as a chromatin reader, recognizing specific histone marks and anchoring the complex to its target genes.[3][6][7]

In the context of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the KMT2A gene are common, occurring in 5-10% of AML cases and up to 80% of infant ALL.[2][8] These translocations generate fusion proteins



where the N-terminal portion of KMT2A, which contains the binding sites for menin and LEDGF, is fused to one of over 80 different partner proteins.[2][9] This aberrant fusion complex is recruited to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their overexpression, a block in hematopoietic differentiation, and ultimately, leukemic transformation.[1][2] The critical dependence of these leukemias on the integrity of the menin-KMT2A interaction has made it a prime target for therapeutic intervention.[10]

## **Structural Biology of the Ternary Complex**

The three-dimensional architecture of the menin-KMT2A-LEDGF complex provides the blueprint for understanding its function and for designing targeted inhibitors. The crystal structure of the human menin protein in complex with fragments of KMT2A and LEDGF has been solved, revealing the key molecular interactions that underpin the stability of this oncogenic assembly.

The core of the interaction is a deep pocket on the surface of menin that accommodates a short peptide motif from the N-terminus of KMT2A.[11] This interaction is crucial for the oncogenic activity of KMT2A fusion proteins. LEDGF, in turn, binds to a composite surface formed by both menin and KMT2A, further stabilizing the complex on chromatin.[11]

#### **Key Interaction Interfaces**

- Menin-KMT2A Interaction: The N-terminus of KMT2A contains two menin-binding motifs, MBM1 and MBM2.[12] The MBM1 motif binds with higher affinity to a deep hydrophobic pocket on menin.[12][13] This interaction is essential for the leukemogenic activity of KMT2A fusion proteins.
- Menin-LEDGF and KMT2A-LEDGF Interactions: LEDGF interacts with both menin and KMT2A, acting as a molecular bridge.[4][14] The integrase-binding domain (IBD) of LEDGF is responsible for these interactions.[6][14] The formation of this ternary complex is critical for the proper localization and function of the KMT2A methyltransferase machinery at its target genes.[3][4]

### **Quantitative Data**

The following tables summarize key quantitative data related to the menin-KMT2A-LEDGF complex, including binding affinities and the potency of small molecule inhibitors.



**Table 1: Binding Affinities of Complex Components** 

| Interacting<br>Proteins                    | Method                                    | Dissociation Constant (Kd)       | Reference(s) |
|--------------------------------------------|-------------------------------------------|----------------------------------|--------------|
| Menin - KMT2A<br>(MBM1)                    | Isothermal Titration<br>Calorimetry (ITC) | 72 nM                            | [13]         |
| Menin - MI-2-2<br>(inhibitor)              | Not Specified                             | 22 nM                            | [11]         |
| Menin - Neomycin<br>(inhibitor)            | Isothermal Titration<br>Calorimetry (ITC) | 15.6 μΜ                          | [11]         |
| LEDGF/p75 IBD -<br>MLL-MENIN complex       | Isothermal Titration<br>Calorimetry (ITC) | High affinity                    | [14]         |
| Phosphorylated MLL1<br>IBM - LEDGF/p75 IBD | Not Specified                             | 2- to 10-fold increased affinity | [6]          |

**Table 2: Inhibitory Potency of Menin Inhibitors** 

| Inhibitor                | Cell Line(s)                            | Assay                          | IC50 / GI50                                   | Reference(s) |
|--------------------------|-----------------------------------------|--------------------------------|-----------------------------------------------|--------------|
| Revumenib<br>(SNDX-5613) | KMT2A-<br>rearranged ALL<br>cell lines  | MTT assay (4-<br>day)          | Varies by cell line<br>(e.g., SEM: ~10<br>nM) | [15][16]     |
| Ziftomenib (KO-<br>539)  | MLL-r and<br>NPM1mut AML<br>cell lines  | Proliferation<br>assay (7-day) | Low nanomolar range                           | [17]         |
| MI-3454                  | KMT2A-r human<br>leukemia cell<br>lines | Growth inhibition<br>(7-day)   | ~7 to 27 nM                                   | [13]         |

## **Signaling Pathway and Therapeutic Intervention**

The menin-KMT2A-LEDGF complex is a central node in a signaling pathway that drives leukemogenesis. Disruption of this complex with small molecule inhibitors has emerged as a promising therapeutic strategy.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2Arearranged AML | VJHemOnc [vjhemonc.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin critically links MLL proteins with LEDGF on cancer-associated target genes PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Menin critically links MLL proteins with LEDGF on cancer-associated target genes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 17. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Menin-KMT2A-LEDGF Complex: A Structural and Functional Nexus in Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567472#structural-biology-of-the-menin-kmt2a-ledgf-complex]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com